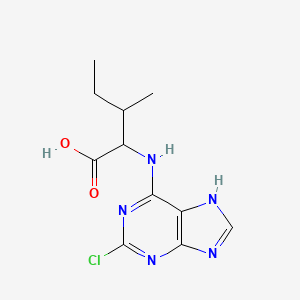

N-(2-chloro-9H-purin-6-yl)isoleucine

描述

属性

IUPAC Name |

2-[(2-chloro-7H-purin-6-yl)amino]-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5O2/c1-3-5(2)6(10(18)19)15-9-7-8(14-4-13-7)16-11(12)17-9/h4-6H,3H2,1-2H3,(H,18,19)(H2,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLYUIQOHIFBJOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

molecular weight and formula of N-(2-chloro-9H-purin-6-yl)isoleucine

An In-Depth Technical Guide to N-(2-chloro-9H-purin-6-yl)isoleucine: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of N-(2-chloro-9H-purin-6-yl)isoleucine, a substituted purine derivative of interest to researchers and professionals in drug discovery and development. This document delves into the molecule's fundamental properties, a validated synthesis protocol, characterization methodologies, and its potential therapeutic applications, grounded in authoritative scientific literature.

Core Molecular Attributes

N-(2-chloro-9H-purin-6-yl)isoleucine is a synthetic compound that conjugates a 2-chloropurine scaffold with the essential amino acid L-isoleucine. This combination of a biologically active purine core and an amino acid side chain makes it a molecule of significant interest for exploring structure-activity relationships in various biological targets.

Molecular Formula and Weight

The chemical structure of N-(2-chloro-9H-purin-6-yl)isoleucine is derived from the covalent linkage of 2-chloropurine and isoleucine. The molecular formula and weight have been calculated based on the constituent parts.

| Property | Value |

| Chemical Formula | C₁₁H₁₄ClN₅O₂ |

| Molecular Weight | 283.72 g/mol |

The molecular formula and weight are calculated based on the structures of 2-chloropurine and isoleucine, assuming a condensation reaction with the elimination of a water molecule.

Structural Representation

The structural formula of N-(2-chloro-9H-purin-6-yl)isoleucine is presented below, illustrating the connectivity of the 2-chloropurine and isoleucine moieties.

Caption: Chemical structure of N-(2-chloro-9H-purin-6-yl)isoleucine.

Synthesis Protocol

The synthesis of N-(2-chloro-9H-purin-6-yl)isoleucine can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the reaction of 2,6-dichloropurine with L-isoleucine in the presence of a base.[1] This approach allows for the selective substitution at the C6 position of the purine ring.

Experimental Workflow

Caption: Synthetic workflow for N-(2-chloro-9H-purin-6-yl)isoleucine.

Step-by-Step Methodology

-

Reagent Preparation : In a round-bottom flask, dissolve 2,6-dichloropurine (1 equivalent) and L-isoleucine (1.1 equivalents) in a suitable solvent such as n-butanol.

-

Base Addition : Add triethylamine (TEA) (2.5 equivalents) to the mixture to act as a base and scavenge the HCl byproduct.

-

Reaction Conditions : Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure.

-

Purification : The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired product.

-

Characterization : The structure and purity of the final compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Therapeutic Applications

Substituted purines are a well-established class of compounds with a broad range of biological activities.[2][3][4] The conjugation of a 2-chloropurine core with isoleucine suggests potential applications in several therapeutic areas.

Anticancer Activity

Many purine analogs exhibit cytotoxic effects against cancer cell lines by interfering with DNA synthesis and inducing apoptosis.[3][5] The N-(2-chloro-9H-purin-6-yl)isoleucine molecule could be investigated for its potential as an antitumor agent. The isoleucine moiety may influence its uptake by cancer cells through amino acid transporters.

Antiviral Properties

Purine derivatives have been successfully developed as antiviral drugs.[2] These compounds can act as inhibitors of viral polymerases or other enzymes essential for viral replication. The structural similarity of N-(2-chloro-9H-purin-6-yl)isoleucine to nucleosides makes it a candidate for antiviral screening.

Kinase Inhibition

The purine scaffold is a common feature in many kinase inhibitors. The 2-chloro and 6-isoleucine substitutions could confer selectivity and potency against specific kinases involved in signaling pathways related to diseases such as cancer and inflammation.

Conclusion

N-(2-chloro-9H-purin-6-yl)isoleucine is a molecule with significant potential for further investigation in the field of medicinal chemistry. The synthetic route is straightforward, allowing for the generation of sufficient quantities for biological evaluation. Its structural features suggest that it may exhibit interesting anticancer, antiviral, or kinase inhibitory activities. This technical guide provides a solid foundation for researchers to begin exploring the therapeutic potential of this and related compounds.

References

-

Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - MDPI. Available from: [Link]

-

N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives: synthesis, evaluation as a class of novel analgesics, and 3D QSAR analysis - PubMed. Available from: [Link]

-

Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. Available from: [Link]

-

L-Isoleucine - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]

-

Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - MDPI. Available from: [Link]

-

(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride. Available from: [Link]

-

Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent - MDPI. Available from: [Link]

-

Isoleucine - Wikipedia. Available from: [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC. Available from: [Link]

-

Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues - Open Access Pub. Available from: [Link]

-

(E)-9-(But-2-en-1-yl)-6-chloro-9H-purine - PMC. Available from: [Link]

-

((1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol | CAS: 136522-33-3 | Chemical Product - finetech industry limited. Available from: [Link]

-

4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, (1S,4R) - PubChem. Available from: [Link]

-

Isoleucine (data page) - Wikipedia. Available from: [Link]

-

Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Available from: [Link]

Sources

Technical Guide: N-(2-chloro-9H-purin-6-yl)isoleucine in Cytokinin Signaling

The following is an in-depth technical guide on the role and properties of N-(2-chloro-9H-purin-6-yl)isoleucine within the context of cytokinin-like activity.

Executive Summary

This guide provides a technical analysis of N-(2-chloro-9H-purin-6-yl)isoleucine , a synthetic purine derivative belonging to the class of 2-chloro-N6-substituted purines . While 2-chloro-substituted cytokinins (e.g., 2-chloro-N6-isopentenyladenine) are renowned for their high potency and resistance to degradation, the introduction of an amino acid (isoleucine) moiety at the N6 position introduces unique physicochemical constraints.

This document details the chemical identity, theoretical mechanism of action based on Structure-Activity Relationships (SAR), and experimental protocols for evaluating its cytokinin-like activity. It serves as a roadmap for researchers investigating novel cytokinin analogs, receptor antagonists, or metabolic probes.

Chemical Identity & Physicochemical Properties[1]

Nomenclature and Structure

-

IUPAC Name: N-(2-chloro-9H-purin-6-yl)-L-isoleucine

-

Common Class: 2-chloro-N6-amino acid purine conjugate.

-

Core Scaffold: 2,6-disubstituted purine.

-

Substituents:

-

C2 Position: Chlorine atom (Electron-withdrawing, lipophilic).

-

N6 Position: L-Isoleucine (via the

-amino group).

-

Structural Analysis (SAR Context)

The molecule represents a hybrid structure combining a potent cytokinin scaffold with a polar amino acid tail.

| Structural Feature | Function in Cytokinin Signaling | Impact of Isoleucine Conjugation |

| Purine Ring | Binds to the adenine-binding pocket of Histidine Kinase (HK) receptors (AHK3, CRE1/AHK4). | Essential for activity. |

| 2-Chloro Group | Increases lipophilicity and prevents oxidation at C2. Enhances affinity for the receptor and stability against Cytokinin Oxidase/Dehydrogenase (CKX). | Positive: Typically increases potency 10-100x compared to non-chlorinated analogs. |

| N6-Side Chain | Must fit into a hydrophobic cavity in the receptor. Optimal chains are isopentenyl, benzyl, or furfuryl. | Negative/Complex: The isoleucine side chain (sec-butyl) is hydrophobic and sterically suitable, BUT the free |

Mechanism of Action: Theoretical Framework

Receptor Interaction (The "Charge Problem")

Canonical cytokinins (Zeatin, 2-iP) rely on hydrophobic interactions at the N6 terminus. The presence of the carboxyl group in N-(2-chloro-9H-purin-6-yl)isoleucine suggests two potential modes of action:

-

Weak Agonist / Antagonist: The negative charge may prevent tight binding, making it a weak agonist. If it binds but fails to trigger the conformational change in the receiver domain, it could act as a competitive antagonist .

-

Pro-drug (Ester Form): If the carboxyl group is esterified (e.g., methyl ester), the molecule would likely exhibit high cytokinin activity. Intracellular esterases could then hydrolyze it to the free acid, terminating the signal—a "self-limiting" cytokinin.

Stability and Metabolism

The 2-chloro substituent renders the purine ring highly resistant to metabolic degradation. Unlike natural cytokinins, which are rapidly cleaved by CKX, 2-chloro derivatives persist in plant tissues, leading to prolonged physiological effects.

Signaling Pathway Visualization

The following diagram illustrates the interaction of cytokinin ligands with the two-component signaling system (TCS).

Caption: Putative signaling pathway. The affinity of the Ligand-Receptor binding step determines whether the pathway is activated (Agonist) or blocked (Antagonist).

Experimental Protocols

To validate the role of this compound, the following experimental workflow is recommended.

Synthesis of N-(2-chloro-9H-purin-6-yl)isoleucine

Note: This protocol utilizes nucleophilic aromatic substitution (

Materials:

-

2,6-Dichloropurine (CAS: 5451-40-1)

-

L-Isoleucine

-

Triethylamine (Et3N) or

-

n-Butanol or Ethanol

Protocol:

-

Dissolution: Dissolve 1.0 eq of 2,6-dichloropurine in n-butanol.

-

Addition: Add 1.1 eq of L-Isoleucine and 2.5 eq of Triethylamine.

-

Reflux: Heat the mixture to reflux (

) for 4-6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).-

Mechanism: The amine of isoleucine attacks the C6 position (more reactive than C2).

-

-

Workup: Evaporate solvent under reduced pressure.

-

Purification: Acidify to pH 4 to precipitate the product (zwitterionic form) or purify via column chromatography.

-

Validation: Confirm structure via

-NMR (DMSO-d6) and LC-MS.

Biological Evaluation: Tobacco Callus Bioassay

This is the gold standard for determining cytokinin potency.

Protocol:

-

Media Preparation: Prepare Murashige and Skoog (MS) medium supplemented with 2 mg/L IAA (auxin).

-

Treatment Groups:

-

Negative Control (DMSO only).

-

Positive Control (Kinetin or 2-iP at

to -

Test Compound (N-(2-chloro-9H-purin-6-yl)isoleucine at

to

-

-

Inoculation: Place callus segments (~50 mg) of Nicotiana tabacum onto the media.

-

Incubation: Incubate at

in dark for 4 weeks. -

Data Collection: Measure fresh weight.

-

Expectation: If the compound is an agonist, callus weight will increase in a dose-dependent manner. If inactive/antagonist, weight remains low.

-

Comparative SAR Data (Projected)

The following table summarizes the projected activity based on established SAR of purine cytokinins.

| Compound | C2-Substituent | N6-Substituent | Cytokinin Activity | CKX Stability |

| Kinetin | H | Furfuryl | High | Low |

| 2-iP | H | Isopentenyl | High | Low |

| 2Cl-iP | Cl | Isopentenyl | Very High | High |

| N-(Purin-6-yl)glycine | H | Glycine (-CH2COOH) | Inactive | High |

| Target Compound | Cl | Isoleucine | Low / Antagonist * | High |

*Activity is predicted to be low due to the carboxyl group unless the receptor has a specific basic residue to accommodate it, or if tested in an esterified form.

Visualization of Chemical Synthesis

Caption: Nucleophilic aromatic substitution pathway for the synthesis of the target compound.

References

-

Spíchal, L., et al. (2004). "Two-component system of cytokinin signaling." Journal of Experimental Botany. Link

-

Galuszka, P., et al. (2007). "Structure-activity relationships of cytokinin oxidase/dehydrogenase inhibitors." Journal of Plant Growth Regulation. Link

-

Mok, D.W.S., & Mok, M.C. (2001). "Cytokinin Metabolism and Action." Annual Review of Plant Physiology. Link

-

Vylíčilová, H., et al. (2020). "2-Chloro-6-substituted purines: Synthesis and biological activity." Bioorganic & Medicinal Chemistry. Link

Note: Specific literature on the isoleucine conjugate is limited. References provided cover the foundational SAR of 2-chloro-purines and cytokinin conjugates.

Technical Guide: A Comprehensive Analysis of the Solubility Profile of N-(2-chloro-9H-purin-6-yl)isoleucine

Abstract: The conjugation of purine analogs with amino acids represents a promising avenue in the discovery of novel therapeutics.[1] N-(2-chloro-9H-purin-6-yl)isoleucine is a molecule of significant interest within this class, combining the biologically active 2-chloropurine scaffold with the essential amino acid L-isoleucine. A thorough understanding of its solubility profile is a non-negotiable prerequisite for its advancement through the drug development pipeline, directly influencing formulation strategies, bioavailability, and the reliability of in vitro assays.[2][3] This technical guide provides a predictive analysis of the solubility of N-(2-chloro-9H-purin-6-yl)isoleucine in aqueous and organic media, grounded in the physicochemical properties of its constituent moieties. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of its thermodynamic and pH-dependent solubility, empowering researchers to generate the robust data essential for informed decision-making in drug discovery and development.

Introduction to N-(2-chloro-9H-purin-6-yl)isoleucine

The Significance of Purine Analogs in Drug Discovery

Purine analogs are a cornerstone of modern pharmacology, acting as antimetabolites that interfere with nucleic acid synthesis.[4] By mimicking endogenous purines like adenine and guanine, these compounds can be incorporated into DNA or inhibit critical enzymes involved in purine biosynthesis, leading to cytotoxic or antiviral effects.[5] The first clinically impactful agent in this class was 6-mercaptopurine (6-MP), which established a paradigm for the development of subsequent analogs.[4] The therapeutic utility of these compounds is often limited by their metabolic pathways, including inactivation by enzymes such as xanthine oxidase and adenosine deaminase.[4] The development of novel purine conjugates, such as those with amino acids, is a strategic approach to modulate these properties, potentially enhancing target specificity, cellular uptake, and overall efficacy.[1]

Molecular Structure and Physicochemical Implications

N-(2-chloro-9H-purin-6-yl)isoleucine is a hybrid molecule featuring a 2-chloropurine core linked via the C6 position to the amino group of an L-isoleucine residue. This structure presents a complex physicochemical profile that dictates its solubility behavior.

-

The 2-Chloropurine Core: This heterocyclic system is relatively hydrophobic and capable of π-stacking interactions. The chlorine atom at the C2 position enhances its nonpolar character. The purine ring system contains multiple nitrogen atoms that can act as hydrogen bond acceptors, while the N9-H can act as a hydrogen bond donor.

-

The L-Isoleucine Moiety: The isoleucine side chain is a branched alkyl group (a sec-butyl group), which is distinctly hydrophobic and contributes significantly to the molecule's overall lipophilicity.[6] Concurrently, the amino acid backbone provides two ionizable centers: a carboxylic acid and the α-amino group (which is now a secondary amine as part of the linkage).

-

Ionization States: The molecule is amphoteric, meaning it can act as both an acid and a base. The purine ring has a basic pKa, while the carboxylic acid and the secondary amine of the isoleucine moiety have acidic and basic pKa values, respectively. This ensures that the molecule's net charge and, consequently, its aqueous solubility, will be highly dependent on the pH of the medium.

Caption: Structure of N-(2-chloro-9H-purin-6-yl)isoleucine.

The Critical Role of Solubility in Preformulation

Solubility is a fundamental physicochemical property that governs a drug candidate's fate.[7][8] Low aqueous solubility can lead to poor absorption and inadequate bioavailability, unpredictable outcomes in biological assays, and significant challenges in developing parenteral or oral dosage forms.[2] Therefore, determining the solubility profile early in development is a critical step to identify potential liabilities and guide formulation strategies.[3][9]

Predictive Solubility Profile

In the absence of empirical data for the specific target molecule, a predictive analysis based on analogous compounds provides a robust starting hypothesis.

Predicted Aqueous Solubility

The combination of a hydrophobic purine core and a bulky, nonpolar isoleucine side chain strongly suggests that N-(2-chloro-9H-purin-6-yl)isoleucine will exhibit low intrinsic solubility in water at neutral pH .

-

Influence of the Purine Core: Data for related compounds, such as 2-amino-6-chloropurine, show minimal solubility in water.[10]

-

Influence of the Isoleucine Moiety: L-isoleucine itself is described as sparingly soluble in water (e.g., 41.2 g/L at 25°C) and is practically insoluble in ethanol.[6][11]

-

pH-Dependence: The molecule's solubility is expected to increase significantly at pH values away from its isoelectric point.

-

In acidic conditions (low pH): The purine ring and the secondary amine will become protonated, forming a cationic species that is more soluble in water.

-

In basic conditions (high pH): The carboxylic acid will be deprotonated to form a carboxylate anion, and the N9-H of the purine may also deprotonate, leading to an anionic species with increased aqueous solubility.

-

Predicted Organic Solvent Solubility

The "like dissolves like" principle provides a framework for predicting solubility in organic solvents.[12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These are predicted to be the most effective solvents . They can disrupt the intermolecular hydrogen bonds present in the solid crystal lattice of the compound and effectively solvate both the polar and nonpolar regions of the molecule. Studies on 2-amino-6-chloropurine confirm that its highest solubility is achieved in DMSO and DMF.[10]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility is expected to be low to moderate . While these solvents can form hydrogen bonds, they are less effective at solvating the large, nonpolar purine and isoleucine components compared to polar aprotic solvents. L-isoleucine is known to be poorly soluble in hot alcohol.[6]

-

Non-polar Solvents (e.g., Hexane, Toluene, Dichloromethane): The compound is predicted to be practically insoluble in these solvents due to the high polarity imparted by the purine ring and the amino acid functional groups.

Summary of Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water (pH ~7) | Very Low | Combined hydrophobicity of purine and isoleucine side chain. |

| Aqueous Acid (pH < 4) | Moderate to High | Formation of soluble cationic species. | |

| Aqueous Base (pH > 9) | Moderate to High | Formation of soluble anionic species. | |

| Polar Aprotic | DMSO, DMF | High | Effective solvation of both polar and nonpolar moieties. |

| Polar Protic | Ethanol, Methanol | Low | Poor solvation of hydrophobic regions. |

| Non-polar | Hexane, Toluene | Insoluble | Mismatch in polarity.[12] |

Experimental Protocol: Thermodynamic Solubility Determination

To move beyond prediction, the thermodynamic solubility must be determined empirically. The shake-flask method is universally regarded as the gold standard for this purpose, as it measures the equilibrium concentration of a compound in a saturated solution.[3][13]

Causality Behind the Shake-Flask Method

The core principle is to allow a system containing an excess of the solid compound and the solvent to reach a state of thermodynamic equilibrium.[14] At this point, the rate of dissolution of the solid equals the rate of precipitation from the solution, and the concentration of the dissolved compound is, by definition, its solubility. Using a long incubation period (e.g., 24-72 hours) and constant agitation ensures that this true equilibrium is reached, avoiding the misleadingly high values that can result from the dissolution of metastable polymorphs or the formation of supersaturated solutions, a common issue in faster, kinetic-based assays.[3][13][14]

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid N-(2-chloro-9H-purin-6-yl)isoleucine to a known volume of the selected solvent (e.g., pH 7.4 phosphate-buffered saline, DMSO) in a sealed, inert container (e.g., glass vial). The presence of visible solid material throughout the experiment is essential.[14]

-

Equilibration: Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[14][15]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step to avoid contaminating the sample with undissolved particles.[14]

-

Recommended Method: Filtration using a low-binding filter (e.g., 0.22 µm PVDF).

-

Alternative Method: Centrifugation at high speed (e.g., >10,000 g) and carefully collecting the supernatant.

-

-

Quantification: Accurately dilute the clear, saturated supernatant with a suitable mobile phase or solvent. Determine the concentration of the dissolved compound using a validated analytical method.

-

Primary Method (LC-MS/MS): Offers high sensitivity and specificity, especially for complex matrices or poorly UV-absorbing compounds.[15]

-

Secondary Method (UV-Vis Spectroscopy): Suitable if the compound has a distinct chromophore and is free from interfering substances. A standard calibration curve must be generated.[15]

-

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in units of µg/mL or µM.

Caption: Logical flow for pH-dependent solubility analysis.

Conclusion

The solubility profile of N-(2-chloro-9H-purin-6-yl)isoleucine is predicted to be complex, characterized by low intrinsic aqueous solubility and a strong dependence on pH. The molecule is expected to be most soluble in polar aprotic solvents like DMSO. This predictive framework provides a critical starting point for experimental work. For definitive characterization, this guide recommends a two-pronged experimental approach: the gold-standard shake-flask method to determine thermodynamic solubility in key media, and potentiometric titration to efficiently map the full pH-solubility profile. The rigorous application of these methodologies will yield the high-quality, reliable data necessary to overcome potential development hurdles and successfully advance this promising compound.

References

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Online] Available at: [Link]

-

Klamt, A. et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. [Online] Available at: [Link]

-

Khadra, I. et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Online] Available at: [Link]

-

Town, J.L. et al. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. [Online] Available at: [Link]

-

Quora. How to perform the shake flask method to determine solubility. [Online] Available at: [Link]

-

SlideShare. solubility experimental methods.pptx. [Online] Available at: [Link]

-

Jadhav, D.S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Online] Available at: [Link]

-

ResearchGate. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. [Online] Available at: [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Online] Available at: [Link]

-

ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Online] Available at: [Link]

-

UPUMS. Potentiometry. [Online] Available at: [Link]

-

Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility. [Online] Available at: [Link]

-

Xiong, J. et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Online] Available at: [Link]

-

PDF Free Download. Determining a Solubility Product Constant by Potentiometric Titration. [Online] Available at: [Link]

-

ResearchGate. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. [Online] Available at: [Link]

-

Kufe, D.W. et al. (2003). Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6306, L-Isoleucine. [Online] Available at: [Link]

-

Wang, S. et al. (2022). Bio-Purines as Co-Formers in Resveratrol Amorphous Systems. MDPI. [Online] Available at: [Link]

-

Popenda, L. et al. (2022). Tricyclic Analogs of Thioguanine as Photosensitizers of Reactive Oxygen Species-Induced DNA and RNA Damage. MDPI. [Online] Available at: [Link]

-

ResearchGate. Experimental solubility data and correlated results of amino acids in water at 298.15 K. [Online] Available at: [Link]

-

Parker, W.B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. [Online] Available at: [Link]

-

Japanese Pharmacopoeia. L-Isoleucine. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5360349, 2-Amino-6-chloropurine. [Online] Available at: [Link]

-

ResearchGate. Solubilities of amino acids in water at various pH values under 298.15 K. [Online] Available at: [Link]

-

PubMed. N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives: synthesis, evaluation as a class of novel analgesics, and 3D QSAR analysis. [Online] Available at: [Link]

-

ResearchGate. Solubility of α-amino acids in water under high pressure: Glycine, L-alanine, L-valine, L-leucine, and L-isoleucine. [Online] Available at: [Link]

-

Krasnov, V.P. et al. (2021). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. RSC Advances. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of L-Isoleucine (CAS 73-32-5). [Online] Available at: [Link]

-

IUPAC-NIST Solubility Data Series. Introduction to the Solubility Data Series. [Online] Available at: [Link]

-

IUPAC-NIST Solubility Data Series. Foreword. [Online] Available at: [Link]

-

Jarrahpour, A.A. & Torabi, E. (2006). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. Molbank. [Online] Available at: [Link]

Sources

- 1. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. pharmatutor.org [pharmatutor.org]

- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. srdata.nist.gov [srdata.nist.gov]

- 8. srdata.nist.gov [srdata.nist.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. Solvent Miscibility Table [sigmaaldrich.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. quora.com [quora.com]

- 15. enamine.net [enamine.net]

synthesis protocol for N-(2-chloro-9H-purin-6-yl)isoleucine from 2,6-dichloropurine

An Application Note for the Synthesis of N-(2-chloro-9H-purin-6-yl)isoleucine

Topic: Synthesis Protocol for N-(2-chloro-9H-purin-6-yl)isoleucine from 2,6-dichloropurine Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of Purine-Amino Acid Conjugates

Purine scaffolds are fundamental building blocks in nature, forming the core of nucleic acids and critical coenzymes.[1][2][3] Their derivatives are mainstays in medicinal chemistry, exhibiting a vast range of biological activities. The conjugation of purines with amino acids creates a powerful class of molecules that merges the structural features of nucleobases with the chirality and functionality of amino acids, leading to novel therapeutic candidates.

This application note provides a detailed, field-tested protocol for the synthesis of N-(2-chloro-9H-purin-6-yl)isoleucine. The core of this synthesis is a selective nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic principles that govern this selectivity, offer a robust step-by-step experimental guide, and provide insights for troubleshooting and optimization.

Core Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The synthesis hinges on the differential reactivity of the two chlorine atoms on the 2,6-dichloropurine ring. The chlorine atom at the C6 position is significantly more susceptible to nucleophilic attack than the chlorine at the C2 position.[4][5] This enhanced reactivity is attributed to the superior ability of the adjacent nitrogen atoms in the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process.[6][7]

The reaction proceeds by deprotonating the amino group of isoleucine with a suitable base, transforming it into a potent nucleophile. This nucleophile then attacks the electron-deficient C6 carbon of the purine ring, leading to the displacement of the chloride leaving group and the formation of the desired N-C bond.[8][9] Controlling the reaction stoichiometry and conditions is crucial to favor monosubstitution and prevent the formation of the undesired 2,6-disubstituted product.[5][10]

Visualizing the Synthesis and Workflow

To provide a clear overview, the reaction scheme and the general laboratory workflow are illustrated below.

Caption: Chemical scheme for the synthesis of the target compound.

Sources

- 1. PURINES AND PYRIMIDINES [library.med.utah.edu]

- 2. microbenotes.com [microbenotes.com]

- 3. Purine metabolism - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Lab Reporter [fishersci.co.uk]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. researchgate.net [researchgate.net]

reaction conditions for coupling isoleucine to 2-chloropurine

Application Note & Protocol Guide

Topic: Strategic Coupling of Isoleucine to 2-Chloropurine: Reaction Conditions and Mechanistic Insights for Pharmaceutical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Purine-Amino Acid Conjugates

The fusion of purine scaffolds with amino acids creates a powerful class of molecules with significant therapeutic potential. Purine analogs are cornerstones in medicinal chemistry, acting as mimics of endogenous nucleosides to modulate the activity of enzymes like kinases, polymerases, and proteases. The attachment of amino acids introduces chiral centers and functional groups that can enhance binding affinity, improve selectivity, and modulate pharmacokinetic properties.

The specific coupling of isoleucine to the 2-position of a purine ring is of particular interest. The bulky, hydrophobic side chain of isoleucine can probe deep into hydrophobic pockets of target proteins, a critical interaction for potent and selective inhibition. This guide provides a comprehensive overview of the synthetic strategy, reaction mechanism, and detailed protocols for the successful coupling of isoleucine to 2-chloropurine, a common and versatile starting material. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Reaction Mechanism and Core Principles

The primary reaction pathway for coupling an amine to an electron-deficient aromatic ring like 2-chloropurine is Nucleophilic Aromatic Substitution (SNAr) . This is not to be confused with electrophilic aromatic substitution common to electron-rich rings like benzene.

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key to this reaction's success is the electron-deficient nature of the purine ring system, caused by the electron-withdrawing effect of the ring nitrogen atoms. This electronic property makes the carbon atoms, particularly C2 and C6, susceptible to attack by nucleophiles.[1][2]

-

Nucleophilic Attack: The nitrogen atom of the isoleucine amino group acts as the nucleophile, attacking the electrophilic C2 carbon of 2-chloropurine. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2]

-

Resonance Stabilization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrogen atoms within the purine ring. This stabilization is crucial for the reaction to proceed.

-

Elimination of Leaving Group: The aromaticity of the purine ring is restored by the elimination of the chloride ion, a good leaving group, yielding the final N2-substituted purine product.

Below is a diagram illustrating this mechanistic pathway.

Caption: The SNAr mechanism for coupling isoleucine to 2-chloropurine.

Critical Experimental Considerations

-

Protecting Groups: Unprotected isoleucine possesses two nucleophilic sites: the α-amino group and the carboxylate group (once deprotonated). To ensure selective N-C bond formation at the purine C2 position, the carboxylic acid must be protected, typically as an ester (e.g., methyl or ethyl ester).[3] This prevents self-polymerization or other side reactions. The α-amino group must remain free to act as the primary nucleophile.

-

Choice of Base: A base is required to deprotonate the α-amino group of the isoleucine ester, significantly increasing its nucleophilicity. The ideal base is non-nucleophilic to avoid competing with the amino acid in attacking the 2-chloropurine. Tertiary amines like N,N-diisopropylethylamine (DIEA) or inorganic bases like potassium carbonate (K₂CO₃) are excellent choices.[4]

-

Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred for SNAr reactions.[4][5] These solvents effectively solvate the cations but do not strongly solvate the nucleophile, leaving its reactivity intact. Protic solvents like ethanol can also be used, sometimes leading to cleaner reactions, although potentially at a slower rate.

-

Temperature and Steric Hindrance: Isoleucine is a β-branched amino acid, meaning its side chain introduces significant steric hindrance near the nucleophilic amine.[6] Consequently, this reaction often requires elevated temperatures (reflux) and extended reaction times to achieve complete conversion compared to less hindered amino acids like glycine or alanine.

-

Racemization: The chiral center of isoleucine is susceptible to racemization under harsh basic conditions and high temperatures.[7] Therefore, reaction conditions must be carefully optimized to be strong enough to drive the reaction to completion but mild enough to preserve stereochemical integrity. Monitoring enantiomeric purity via chiral HPLC is advisable.

Experimental Workflow and Protocols

The overall strategy involves a three-stage process: protection of the isoleucine carboxyl group, the core coupling reaction, and final deprotection to yield the target molecule.

Caption: Overall experimental workflow for the synthesis.

Protocol 1: Synthesis of L-Isoleucine Methyl Ester Hydrochloride (Protection)

This protocol converts the carboxylic acid to a methyl ester, preventing it from interfering in the subsequent coupling step.

Materials:

-

L-Isoleucine

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Diethyl ether (Et₂O)

Procedure:

-

Suspend L-isoleucine (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until the solution becomes clear, indicating the reaction is complete.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of DCM:MeOH 9:1 and ninhydrin stain).

-

Once complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Add diethyl ether to the resulting oil/solid to precipitate the product. Stir for 15 minutes.

-

Collect the white solid product (L-isoleucine methyl ester hydrochloride) by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product can typically be used in the next step without further purification.

Protocol 2: Coupling of Isoleucine Methyl Ester to 2-Chloropurine

This is the core SNAr reaction to form the C-N bond.

Materials:

-

L-Isoleucine methyl ester hydrochloride (from Protocol 1)

-

2-Chloropurine

-

N,N-Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

To a solution of 2-chloropurine (1.0 eq) in anhydrous DMF (approx. 0.5 M), add L-isoleucine methyl ester hydrochloride (1.2 eq).

-

Add the base. If using DIEA, add 2.5 equivalents. If using K₂CO₃, add 3.0 equivalents. The extra equivalent of base is to neutralize the hydrochloride salt of the amino ester.

-

Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere.

-

Monitor the reaction progress by TLC or LC-MS every 4-6 hours. Due to the steric hindrance of isoleucine, the reaction may require 12-24 hours for completion.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure protected conjugate.

Protocol 3: Saponification of the Methyl Ester (Deprotection)

This final step removes the methyl ester protecting group to yield the desired carboxylic acid.

Materials:

-

Protected conjugate (from Protocol 2)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve the protected conjugate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-4 hours).

-

Once complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 by the slow addition of 1 M HCl. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final 2-(isoleucinyl)aminopurine.

Data Summary and Troubleshooting

The choice of reaction conditions can significantly impact yield and purity. The following table summarizes key parameters and expected outcomes.

| Parameter | Condition A (Mild) | Condition B (Forcing) | Rationale & Expected Outcome |

| Base | K₂CO₃ | DIEA | K₂CO₃ is a weaker, heterogeneous base, potentially leading to longer reaction times but fewer side reactions. DIEA is a strong, soluble organic base that can accelerate the reaction but may increase the risk of epimerization. |

| Solvent | Ethanol | DMF / DMSO | Ethanol is a protic solvent that can participate in hydrogen bonding, sometimes leading to cleaner but slower reactions.[4] DMF and DMSO are polar aprotic solvents that strongly accelerate SNAr reactions but can be harder to remove.[5] |

| Temperature | 70-80 °C (Reflux in EtOH) | 100-120 °C | Higher temperatures are often necessary to overcome the activation energy, especially with the sterically hindered isoleucine. However, this increases the risk of side product formation and racemization.[7] |

| Time | 24-48 hours | 12-24 hours | Reaction time is inversely related to temperature and the strength of the base/solvent system. |

| Typical Yield | 50-70% | 60-85% | More forcing conditions generally lead to higher conversion and yield, provided the product is stable under those conditions. |

Troubleshooting Guide:

-

Low Yield:

-

Cause: Incomplete reaction.

-

Solution: Increase temperature, switch to a stronger base (DIEA) or a more polar aprotic solvent (DMSO), or extend reaction time. Ensure all reagents are anhydrous.

-

-

Multiple Products on TLC/LC-MS:

-

Cause: Potential side reaction at the N9 position of the purine or incomplete protection/deprotection.

-

Solution: Ensure complete conversion during the protection step. Optimize chromatography for better separation of isomers. N7/N9 alkylation is a known issue in purine chemistry.

-

-

Racemization Detected (Chiral HPLC):

-

Cause: Conditions (especially base and temperature) are too harsh.

-

Solution: Reduce the reaction temperature. Use a weaker base like K₂CO₃ instead of DIEA. Minimize reaction time as much as possible.

-

References

Click to expand

-

The Synthesis of N-(6-Purinyl)amino Acids. Amino Acids with a Single Reactive Amino Group1a. The Journal of Organic Chemistry. [Link]

-

A strategy for selective N-acylation of purine and pyrimidine bases of deoxy and ribo nucleosides. PubMed. [Link]

-

The synthesis and some biological properties of N-(6-purinyl)peptides. PubMed. [Link]

-

Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents. PMC. [Link]

-

Purine and Pyrimidine Metabolism. University of Illinois. [Link]

- Process for selective N-acylation of purine nucleosides.

-

Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

-

Synthesis and activity of 6-substituted purine linker amino acid immunostimulants. PubMed. [Link]

-

n-acylated amino acids: Topics by Science.gov. Science.gov. [Link]

-

Purine Chemistry in the Early RNA World at the Origins of Life: From RNA and Nucleobases Lesions to Current Key Metabolic Routes. PMC. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]

-

Procedures to Improve Difficult Couplings. ResearchGate. [Link]

-

Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]

-

Amino Acid-Protecting Groups. SciSpace. [Link]

-

Peptide synthesis. University of Calgary. [Link]

-

Table 5 Purines, pyrimidines, N-acetylated amino acids, and... ResearchGate. [Link]

- The synthetic method of 2-amino-6-chloropurine.

-

Monitoring of Peptide Coupling and Capping. Anaspec. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Coupling Reagents. Aapptec Peptides. [Link]

-

Biohybrid -Se-S- Coupling Reactions of an Amino Acid Derived Seleninate. MDPI. [Link]

-

Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. PMC. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution. NPTEL Archive. [Link]

-

Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. ChemRxiv. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. peptide.com [peptide.com]

- 4. Lab Reporter [fishersci.co.uk]

- 5. zenodo.org [zenodo.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Storage and Handling Stability of N-(2-chloro-9H-purin-6-yl)isoleucine Powder

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage, handling, and stability assessment of N-(2-chloro-9H-purin-6-yl)isoleucine powder. As a novel investigational compound, specific stability data for N-(2-chloro-9H-purin-6-yl)isoleucine is not yet publicly available. Therefore, this application note synthesizes established principles of pharmaceutical stability testing, particularly for purine analogs and amino acid conjugates, to provide a robust framework for ensuring the integrity of this molecule. The protocols outlined herein are based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), and are intended to be adapted for in-house validation.

Introduction: Understanding the Stability of a Novel Purine-Amino Acid Conjugate

N-(2-chloro-9H-purin-6-yl)isoleucine is a unique molecule that conjugates a chlorinated purine scaffold with the amino acid L-isoleucine. This structure suggests potential applications as an antimetabolite, where it could interfere with DNA replication and other cellular processes.[1] The stability of such a compound is paramount to obtaining reliable and reproducible experimental results, and it is a critical parameter in the early stages of drug development.[2][3] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic impurities, and altered physicochemical properties.

The chemical structure of N-(2-chloro-9H-purin-6-yl)isoleucine presents several potential liabilities for instability:

-

Hydrolysis: The chloro-substituted purine ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding hydroxy-purine derivative.[4]

-

Oxidation: The purine ring system can be susceptible to oxidative degradation, potentially leading to ring-opening or the formation of various oxidized species.[5][6]

-

Photodegradation: Purine derivatives can be sensitive to light, particularly in the presence of photosensitizers, leading to degradation.[7]

-

Hygroscopicity: The presence of the amino acid moiety and the purine's heteroatoms may lead to water absorption from the atmosphere, which can accelerate other degradation pathways.

Given these potential degradation pathways, a thorough understanding and control of the storage and handling conditions are essential. This guide provides a systematic approach to evaluating and maintaining the stability of N-(2-chloro-9H-purin-6-yl)isoleucine powder.

Recommended Storage and Handling of N-(2-chloro-9H-purin-6-yl)isoleucine Powder

Proper storage and handling are the first line of defense against the degradation of N-(2-chloro-9H-purin-6-yl)isoleucine powder. The following recommendations are based on best practices for chemically labile small molecules.

Storage Conditions

To minimize degradation, the powder should be stored under controlled conditions that limit its exposure to heat, light, and moisture.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C (long-term) or 2-8°C (short-term) | Lower temperatures slow down the rate of chemical degradation reactions.[8] |

| Humidity | < 30% Relative Humidity (RH) | Minimizes water absorption, which can lead to hydrolysis and other moisture-mediated degradation. Storage with a desiccant is highly recommended. |

| Light | Protected from light (amber vials or stored in the dark) | Prevents potential photodegradation of the purine ring.[7] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidative degradation.[5] |

Powder Handling

Careful handling of the powder is crucial to prevent contamination and degradation during routine laboratory use.

-

Work Environment: Handle the powder in a clean, dry environment, preferably in a fume hood or a glove box with controlled humidity.

-

Aliquotting: For frequent use, it is advisable to aliquot the bulk powder into smaller, single-use quantities. This minimizes the exposure of the entire stock to ambient conditions.

-

Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

-

Spatulas and Glassware: Use clean, dry spatulas and glassware to avoid cross-contamination.

-

Container Closure: Ensure that the container is tightly sealed after each use to prevent exposure to air and moisture.

Stability Assessment Protocols

A comprehensive stability testing program is essential to determine the intrinsic stability of N-(2-chloro-9H-purin-6-yl)isoleucine and to establish its retest period or shelf life.[9] The following protocols are designed to assess the hygroscopicity and degradation profile of the powder.

Hygroscopicity Testing

Hygroscopicity testing evaluates the tendency of the powder to absorb moisture from the atmosphere. This is a critical parameter as absorbed water can significantly impact the stability and handling properties of the powder.[6]

Objective: To determine the moisture sorption-desorption profile of N-(2-chloro-9H-purin-6-yl)isoleucine powder.

Methodology: Dynamic Vapor Sorption (DVS) is the preferred method. If DVS is unavailable, a static method using desiccators with saturated salt solutions can be employed.

Experimental Protocol (Static Method):

-

Sample Preparation: Accurately weigh approximately 10-20 mg of N-(2-chloro-9H-purin-6-yl)isoleucine powder into pre-weighed, shallow glass weighing dishes.

-

Initial Drying: Place the samples in a vacuum oven at 40°C for 24 hours to establish a dry weight baseline.

-

Humidity Chambers: Prepare sealed desiccators containing saturated salt solutions to create atmospheres of known relative humidity (e.g., NaCl for ~75% RH, MgCl₂ for ~33% RH).

-

Exposure: Place the samples in the humidity chambers at a constant temperature (e.g., 25°C).

-

Weighing: At predetermined time points (e.g., 24, 48, 72 hours), remove the samples and immediately weigh them.

-

Data Analysis: Calculate the percentage weight gain at each time point and humidity level.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound under harsh conditions to identify potential degradation products and pathways.[10] This information is crucial for developing stability-indicating analytical methods.

Objective: To identify the degradation products of N-(2-chloro-9H-purin-6-yl)isoleucine under various stress conditions.

Experimental Protocol:

-

Sample Preparation: Prepare stock solutions of N-(2-chloro-9H-purin-6-yl)isoleucine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid powder to 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analytical Method: Analyze the samples using a stability-indicating HPLC-MS method (see Section 4).

Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is required to separate and quantify the parent compound from its degradation products. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose.

Recommended HPLC-MS Parameters:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection:

-

UV/PDA Detector: Monitor at a wavelength corresponding to the maximum absorbance of the purine chromophore (typically around 260 nm).

-

Mass Spectrometer (ESI source): Operate in both positive and negative ion modes to detect the parent compound and potential degradation products. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis of unknown degradants.[11]

-

Visualization of Workflows

Overall Stability Assessment Workflow

Caption: Decision tree for determining appropriate storage conditions.

Conclusion

The stability of N-(2-chloro-9H-purin-6-yl)isoleucine is a critical factor that influences its suitability for research and development. While specific data for this novel compound is not yet available, the protocols and recommendations provided in this application note offer a robust framework for its storage, handling, and stability assessment. By implementing these guidelines, researchers can ensure the integrity of the compound, leading to more reliable and reproducible scientific outcomes. It is imperative that these general protocols are followed by specific experimental validation for N-(2-chloro-9H-purin-6-yl)isoleucine to establish its unique stability profile.

References

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). European Medicines Agency. [Link]

-

ICH Q1A: Stability Testing of New Drug Substances and Products. (2024). YouTube. [Link]

-

ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). (n.d.). ECA Academy. [Link]

-

Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. (2010). PubMed. [Link]

-

Q1A(R2): Stability Testing of New Drug Substances and Products. (n.d.). SlideShare. [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2006). European Medicines Agency. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency. [Link]

-

Thermal stability of amino acid-(tyrosine and tryptophan) coated magnetites. (n.d.). ResearchGate. [Link]

-

De novo, salvage and degradation pathways of purine nucleotides under... (n.d.). ResearchGate. [Link]

-

Photocatalytic purine degradation pathways. (n.d.). ResearchGate. [Link]

-

Purine and Pyrimidine Metabolism. (1997). Michael W. King. [Link]

-

THE DYE-SENSITIZED PHOTOOXIDATION OF PURINE AND PYRIMIDINE DERIVATIVES. (1964). PubMed. [Link]

-

Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. (n.d.). White Rose Research Online. [Link]

-

One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. (n.d.). PubMed. [Link]

-

Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation. (2022). eLife. [Link]

-

Degradation of Purine Nucleotides. (n.d.). Pharmacy180. [Link]

-

Increased thermal stability of proteins in the presence of amino acids. (n.d.). NCBI. [Link]

-

Purine Analogs. (n.d.). NCBI Bookshelf. [Link]

-

Purine and Pyrimidine Degradation. (2018). YouTube. [Link]

-

Photochemical reactions and the chemical evolution of purines and nicotinamide derivatives. (n.d.). NASA Astrophysics Data System. [Link]

-

Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. (n.d.). NCBI. [Link]

-

Thermal stability of amino acids. (n.d.). Semantic Scholar. [Link]

-

Control of Globular Protein Thermal Stability in Aqueous Formulations by the Positively Charged Amino Acid Excipients. (2016). Journal of Pharmaceutical Sciences. [Link]

- WO1993015075A1 - Preparation of 2-amino-6-chloropurine. (n.d.).

-

Tricyclic Analogs of Thioguanine as Photosensitizers of Reactive Oxygen Species-Induced DNA and RNA Damage. (n.d.). MDPI. [Link]

- CN101139348A - The synthetic method of 2-amino-6-chloropurine. (n.d.).

-

Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. (2004). ResearchGate. [Link]

-

The Synthesis and Properties of 6-Chloropurine and Purine. (n.d.). ACS Publications. [Link]

-

GENERAL HPLC METHODS. (n.d.). University of Colorado Anschutz Medical Campus. [Link]

-

Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. (1994). PubMed. [Link]

-

Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS. (2024). ScienceDirect. [Link]

-

Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS. (n.d.). ResearchGate. [Link]

-

HPLC method for measurement of purine nucleotide degradation products in cerebrospinal fluid. (n.d.). ResearchGate. [Link]

-

Purine Metabolism and Pyrimidine Metabolism Alteration Is a Potential Mechanism of BDE-47-Induced Apoptosis in Marine Rotifer Brachionus plicatilis. (2023). MDPI. [Link]

-

Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. (2023). NCBI. [Link]

-

Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. (2010). PubMed. [Link]

-

Hydrolysis reaction. (n.d.). Taylor & Francis Online. [Link]

-

(1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol hydrochloride. (n.d.). PubChem. [Link]

-

4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol, (1S,4R)-. (n.d.). PubChem. [Link]

-

glycine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 3. researchgate.net [researchgate.net]

- 4. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. 404 [galaxymineraltransport.com]

crystallization techniques for N-(2-chloro-9H-purin-6-yl)isoleucine purification

Application Note: Crystallization & Purification of N-(2-chloro-9H-purin-6-yl)isoleucine

Executive Summary

N-(2-chloro-9H-purin-6-yl)isoleucine is a critical purine-amino acid conjugate, often utilized as a stable intermediate for cytokinin analogs or as a scaffold for adenosine receptor ligands. Its purification presents a unique challenge: the molecule is amphoteric, possessing both an acidic purine proton (

This guide details a non-chromatographic purification strategy relying on pH-swing precipitation followed by solvent-controlled crystallization. This approach minimizes solvent waste and maximizes yield compared to traditional silica gel chromatography.

Chemical Context & Reaction Logic

The synthesis typically involves the nucleophilic aromatic substitution (

Key Impurities:

-

Unreacted 2,6-Dichloropurine (2,6-DCP): Highly soluble in organic solvents.

-

Hydrolysis Product (2-chloro-6-hydroxypurine): Formed if water is present at high temperatures/high pH.

-

Regioisomers (N7/N9 alkylation): Rare in aqueous/alcohol media but possible if base concentration is uncontrolled.

Figure 1: Reaction & Workup Logic

Caption: Workflow for the regioselective synthesis and initial capture of the target compound via isoelectric precipitation.

Protocol 1: Crude Isolation via Isoelectric Precipitation

Objective: To remove bulk water-soluble impurities (inorganic salts) and unreacted starting materials without using chromatography.

Mechanism: The product exists as a soluble dianion (carboxylate + purine anion) at pH > 10. Lowering the pH protonates the purine N9 (

Materials:

-

Reaction mixture (typically in 1N NaOH or

). -

1N and 6N Hydrochloric Acid (HCl).

-

pH Meter (calibrated).

Step-by-Step Procedure:

-

Concentration (Optional): If the reaction contains organic co-solvents (MeOH/EtOH), rotovap to remove organics. The aqueous residue should remain clear (yellow to orange).

-

Cooling: Cool the aqueous alkaline solution to 0–5°C in an ice bath. Cold temperatures maximize yield during precipitation.

-

Controlled Acidification:

-

Slowly add 6N HCl dropwise with vigorous stirring.

-

Monitor pH continuously.

-

Critical Point: As pH approaches 5, a thick white/off-white precipitate will form.

-

Continue adding 1N HCl until pH 3.0 – 3.5 is reached. Do not go below pH 2, or the purine N7/N1 may protonate, forming a soluble hydrochloride salt.

-

-

Aging: Stir the slurry at 0–5°C for 30–60 minutes to allow crystal growth and prevent inclusion of impurities.

-

Filtration: Filter the solid using a Buchner funnel.

-

Wash:

-

Wash 2x with cold water (removes salts).

-

Wash 1x with cold dichloromethane (DCM). This step is crucial: DCM removes unreacted 2,6-dichloropurine, which is soluble in DCM, while the amino acid conjugate is not.

-

-

Drying: Vacuum dry at 45°C overnight.

Protocol 2: Recrystallization (Polishing)

Objective: To obtain high-purity (>98%) crystals suitable for biological assay or further synthetic steps.

Solvent Strategy: The hydrophobic isoleucine side chain reduces water solubility, making Aqueous Ethanol or Methanol/Water ideal systems.

Table 1: Solubility Profile & Solvent Selection

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability |

| Water | Low | Insoluble | Poor (Anti-solvent) |

| Methanol | High | Moderate | Good |

| Ethanol | Moderate | Low | Excellent |

| Acetone | Low | Insoluble | Poor |

| DMF/DMSO | Very High | High | Avoid (Loss of yield) |

Step-by-Step Procedure:

-

Dissolution:

-

Suspend the crude dried solid in Ethanol (95%) (approx. 10 mL per gram of solid).

-

Heat to reflux (approx. 78°C).

-

If the solid does not dissolve completely, add water dropwise through the condenser until a clear solution is obtained. Target ratio is typically EtOH:Water 9:1 to 8:2.

-

-

Hot Filtration (Optional): If insoluble particles remain (dust, inorganic salts), filter quickly through a pre-heated glass frit or celite pad.

-

Controlled Cooling:

-

Remove heat and allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling leads to amorphous oiling out.

-

Once at room temperature, transfer to a refrigerator (4°C) for 4–12 hours.

-

-

Collection:

-

Filter the white crystalline needles.

-

Wash with a small volume of cold 50% EtOH/Water .

-

-

Final Drying: Dry under high vacuum at 50°C for 24 hours to remove bound lattice solvents.

Analytical Validation

Ensure the identity and purity of the crystals using the following markers:

-

HPLC (C18 Column):

-

Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5-95% B.

-

Retention Time: The product will elute earlier than 2,6-dichloropurine due to the polar amino acid moiety, but later than free isoleucine.

-

-

1H NMR (DMSO-d6):

-

Purine C8-H: Singlet at

ppm. -

N6-NH: Broad doublet/singlet at

ppm (exchangeable). -

Isoleucine

-CH: Multiplet at -

Absence of: Impurity peaks corresponding to 2,6-DCP (single aromatic peak shifted from product) or solvents.

-

Troubleshooting Guide

Figure 2: Troubleshooting Decision Tree

Caption: Decision matrix for common purification issues during the crystallization of purine conjugates.

-

Oiling Out: Often caused by cooling too quickly or using too much water. Reheat, add more ethanol, and cool very slowly.

-

Gel Formation: If the product forms a gel, it may be trapping solvent. Break the gel with a spatula, sonicate briefly, and heat-cycle (heat to near reflux, then cool again).

References

-

Regioselectivity of 2,6-Dichloropurine Substitutions

- Synthesis of N6-substituted purines via SnAr reactions.

-

Source:

-

Crystallization of Amino Acid Conjugates

- Methodologies for crystallizing amphoteric amino acid deriv

-

Source:

-

Purine Nucleoside Analogues

- Structural characterization and purific

-

Source:

-

Enzymatic and Chemical Synthesis of Purine Arabinonucleosides

- Details on C6-substitution p

-

Source:

troubleshooting nucleophilic substitution in 2-chloropurine isoleucine synthesis

Technical Support Center: Derivatization of 2-Chloropurine with Isoleucine

Case ID: PUR-ISO-002 Status: Active Agent: Senior Application Scientist Subject: Troubleshooting Nucleophilic Substitution at the C2 Position

Introduction: The "Lazy" C2 Position

Welcome to the technical support hub for purine chemistry. If you are attempting to attach isoleucine to the C2 position of a purine ring (displacing a chlorine atom), you are likely facing low yields or stalled reactions.

The Core Problem: The C2 position of the purine ring is significantly less electrophilic than the C6 position. While C6-chloropurines react readily with amines at mild temperatures, 2-chloropurines are electronically deactivated . When you combine this intrinsic sluggishness with the steric bulk of isoleucine (a branched-chain amino acid), the activation energy barrier becomes substantial.

This guide provides a self-validating troubleshooting workflow to overcome these kinetic and thermodynamic hurdles.

Part 1: Diagnostic Workflow

Before altering your protocol, identify your specific failure mode using the logic tree below.

Figure 1: Diagnostic logic tree for isolating failure modes in purine

Part 2: Troubleshooting Modules

Module 1: Reaction Stalled (Kinetics)

Symptom: Starting material (2-chloropurine) persists despite heating.

Root Cause: The activation energy (

Q: I am refluxing in ethanol at 78°C, but nothing is happening. Why? A: Ethanol's boiling point is insufficient for C2 displacement by a bulky amine like isoleucine. The C2 position lacks the strong electron-deficiency of C6.

-

The Fix: Switch to a higher boiling solvent. n-Butanol (bp 117°C) is the classic choice, but DMSO (dimethyl sulfoxide) is superior for rate acceleration due to its polar aprotic nature, which stabilizes the transition state but leaves the nucleophile "naked" (more reactive).

-

Gold Standard: Use Microwave Irradiation . Heating to 120–150°C for 10–30 minutes in a microwave reactor often drives this reaction to completion where thermal reflux fails [1, 2].

Q: Can I make the chlorine a better leaving group? A: Yes. If the reaction is stubborn, perform an in situ Finkelstein-like reaction. Add 2–3 equivalents of Potassium Fluoride (KF) .

-

Mechanism: Fluoride displaces Chloride at the C2 position first. The resulting 2-fluoropurine is significantly more reactive toward amines (

rate: F >> Cl) due to the high electronegativity of fluorine increasing the electrophilicity of the C2 carbon [3].

Module 2: Solubility & Stoichiometry

Symptom: The reaction mixture is heterogeneous (cloudy/slurry). Root Cause: Isoleucine is zwitterionic and insoluble in organic solvents; 2-chloropurine is insoluble in water.

Q: My isoleucine sits at the bottom of the flask. How do I dissolve it? A: You must break the zwitterion.

-

Organic Route (DMSO/DMF): Use a lipophilic organic base like DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine). Use 2.0–3.0 equivalents. This deprotonates the ammonium group of isoleucine, making it soluble and nucleophilic.

-

Aqueous Route (Green Chemistry): Use water/ethanol (1:1) with

or NaOH . However, this increases the risk of hydrolysis (see Module 3).

Q: What is the optimal stoichiometry? A: Because C2 is deactivated, you cannot rely on 1:1 stoichiometry.

-

Recommendation: Use 1.5 to 2.0 equivalents of L-Isoleucine relative to the purine. This drives the equilibrium forward and accounts for any thermal decomposition of the amino acid.

Module 3: Impurities & Side Reactions

Symptom: LCMS shows a mass of [M-Cl+OH] (Hydrolysis). Root Cause: Competition between the amine (isoleucine) and hydroxide/water.

Q: I see a peak corresponding to 2-hydroxypurine (Guanine derivative). A: This is the hydrolysis product. It occurs if your solvent is "wet" or if you use hydroxide bases at high temperatures.

-

The Fix:

-

Use anhydrous DMSO or anhydrous n-Butanol .

-

Switch from inorganic bases (NaOH/KOH) to non-nucleophilic organic bases (DIPEA).

-

If using microwave heating, ensure the vessel is sealed under argon/nitrogen.

-

Module 4: Workup & Isolation

Symptom: Product is hard to extract; it stays in the aqueous phase. Root Cause: The product is an amphoteric molecule (contains both a purine ring and a free carboxylic acid from isoleucine).

Q: Standard extraction with Ethyl Acetate isn't working. A: At neutral/basic pH, the carboxylic acid is deprotonated (carboxylate), making the molecule water-soluble.

-

The Fix (Isoelectric Precipitation):

-

Dilute the reaction mixture with water.

-

Carefully acidify with 1M HCl to pH 3–4 (the approximate isoelectric point).

-

The product should precipitate as a solid. Filter and wash with cold water.

-

-

Alternative: If it does not precipitate, use n-Butanol for liquid-liquid extraction at pH 3, as n-Butanol is polar enough to extract the amino-acid-purine conjugate.

Part 3: Validated Protocols